molecular formula C18H13BO2S B14879846 2-(4-Dibenzothienyl)phenylboronic Acid

2-(4-Dibenzothienyl)phenylboronic Acid

Cat. No.: B14879846
M. Wt: 304.2 g/mol
InChI Key: GCFVBLFZFNCWLA-UHFFFAOYSA-N
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Description

2-(4-Dibenzothienyl)phenylboronic acid is an organoboron compound with the molecular formula C18H13BO2S. It is a boronic acid derivative that features a dibenzothiophene moiety attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Dibenzothienyl)phenylboronic acid typically involves the reaction of 4-bromodibenzothiophene with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The primary mechanism of action for 2-(4-Dibenzothienyl)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

Uniqueness: 2-(4-Dibenzothienyl)phenylboronic acid is unique due to the presence of the dibenzothiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex biaryl structures that are challenging to achieve with simpler boronic acids .

Properties

Molecular Formula

C18H13BO2S

Molecular Weight

304.2 g/mol

IUPAC Name

(2-dibenzothiophen-4-ylphenyl)boronic acid

InChI

InChI=1S/C18H13BO2S/c20-19(21)16-10-3-1-6-12(16)14-8-5-9-15-13-7-2-4-11-17(13)22-18(14)15/h1-11,20-21H

InChI Key

GCFVBLFZFNCWLA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CC=CC3=C2SC4=CC=CC=C34)(O)O

Origin of Product

United States

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